molecular formula C15H16N2O4 B1392364 4-Oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}-2-butenoic acid CAS No. 904874-86-8

4-Oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}-2-butenoic acid

Cat. No.: B1392364
CAS No.: 904874-86-8
M. Wt: 288.3 g/mol
InChI Key: IGZFIIDMMGWAHE-UHFFFAOYSA-N
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Description

“4-Oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}-2-butenoic acid” is a chemical compound with the CAS Number: 904874-86-8 . It has a molecular weight of 288.3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16N2O4/c18-13(7-8-14(19)20)16-12-5-3-11(4-6-12)15(21)17-9-1-2-10-17/h3-8H,1-2,9-10H2,(H,16,18)(H,19,20)/b8-7+ . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 288.3 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have access to.

Scientific Research Applications

Synthesis and Derivatization

4-Oxobutenoic acids, including the specified compound, are valuable as biologically active species and as intermediates for further derivatization. Uguen et al. (2021) developed microwave-assisted synthesis methods for 4-oxo-2-butenoic acid, providing moderate to excellent yields for a wide range of substrates (Uguen et al., 2021).

Antitumor Activity

Compounds from the class of 4-oxo-butenoic acid derivatives, including the compound , have shown anti-tumor properties in humans, particularly against breast carcinoma. This was documented in a study from 1958, highlighting the potential of these compounds in cancer treatment (Miles et al., 1958).

Antimicrobial and Analgesic Activities

Derivatives of 4-oxo-butenoic acid have demonstrated moderate antimicrobial and analgesic activities. Koz’minykh et al. (2004) synthesized a series of 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids and found them to exhibit these biological activities (Koz’minykh et al., 2004).

Chemical Transformations and Synthesis

Acylpyruvic acids, structurally related to 4-oxo-butenoic acids, are known for their high reactivity and diverse chemical transformations. Koz’minykh and Koz’minykh (2004) reported on the broad spectrum of biological activity of these compounds and their derivatives, which stimulates further investigation into their chemical and pharmacological properties (Koz’minykh & Koz’minykh, 2004).

Gastric Anti-Secretory and Cytoprotective Properties

A class of substituted (E) -4-phenyl and heteroaryl-4-oxo-2-butenoic acids has shown anti-secretory, anti-ulcer, and cytoprotective activities. Bianchi et al. (1988) discussed these properties, which are not related to known anti-cholinergic drugs, histamine H2-receptor antagonists, or prostaglandins (Bianchi et al., 1988).

Inhibition of Human Carbonic Anhydrase Isoenzymes

(Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives have shown significant enzyme inhibitory activities against human carbonic anhydrase I and II isoenzymes. Oktay et al. (2016) demonstrated that these derivatives strongly inhibited these isoenzymes at low nanomolar concentrations (Oktay et al., 2016).

Antifungal Activity

Sobin et al. (2022) developed experimental soft dosage forms based on derivatives of 4-R-2-hydroxy-4-oxo-2-butenic acids, which exhibited significant antifungal effects. This demonstrates the potential of these compounds in treating fungal infections (Sobin et al., 2022).

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

4-oxo-4-[4-(pyrrolidine-1-carbonyl)anilino]but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-13(7-8-14(19)20)16-12-5-3-11(4-6-12)15(21)17-9-1-2-10-17/h3-8H,1-2,9-10H2,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZFIIDMMGWAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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